![molecular formula C17H17FO4 B4895949 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as F4H5MOB and has a molecular weight of 308.33 g/mol.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde exhibits significant biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. Additionally, it has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde is its wide range of biological activities, which makes it a promising candidate for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions that can be explored with 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases such as cancer and inflammation. Additionally, this compound can be used as a starting material for the synthesis of new compounds with improved biological activities. Furthermore, the development of new synthetic methods for the preparation of 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde can also be explored to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde is a promising compound with potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for various applications.
Métodos De Síntesis
The synthesis of 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde and 4-fluorophenylpropanol in the presence of a base catalyst. The reaction is carried out in a suitable solvent such as toluene or DMF at a temperature of around 80-100°C. The product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
IUPAC Name |
4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-20-17-11-13(12-19)3-8-16(17)22-10-2-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOVMVKKHJYVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Fluorophenoxy)propoxy]-3-methoxybenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4895873.png)
![2-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895881.png)
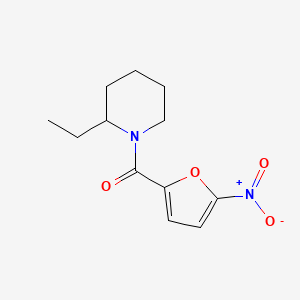
![N-[2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4895894.png)
![4-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4895896.png)
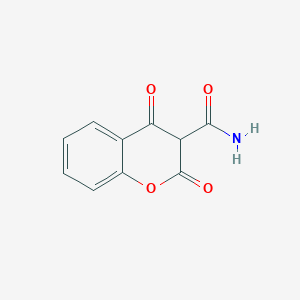
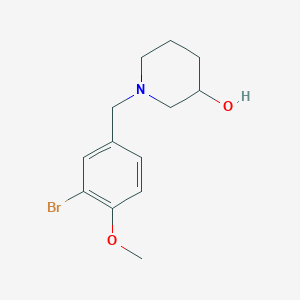
![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
![2-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4895918.png)
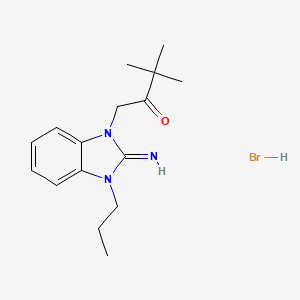
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
![N'-[5-(4-bromobenzoyl)-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl]-N,N-dimethylimidoformamide](/img/structure/B4895936.png)
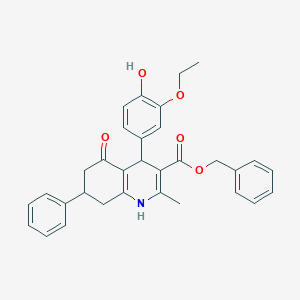
![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)